4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-(Fluoromethyl)bicyclo[222]octane-1-carboxylic acid is an organic compound characterized by a bicyclic structure with a fluoromethyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane, a bicyclic hydrocarbon.
Fluoromethylation: The introduction of the fluoromethyl group is achieved through a fluoromethylation reaction. This can be done using reagents such as fluoromethyl iodide in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its bicyclic structure can be utilized in the synthesis of novel materials with unique properties, such as high thermal stability and rigidity.
Chemical Biology: The compound can be used as a probe to study biological processes involving fluorinated molecules.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of a fluoromethyl group.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound has two carboxylic acid groups instead of one.
Uniqueness
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZFXZVCKYUDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CF)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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